B1574961 Prostate Specific Antigen (146-154)

Prostate Specific Antigen (146-154)

Cat. No.: B1574961
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Peptide Epitopes in T-Cell Mediated Immune Recognition

T-cell epitopes are short peptides that are the fundamental units of recognition for T-lymphocytes, a crucial component of the adaptive immune system. wisdomlib.org These peptide fragments are presented on the surface of cells by Major Histocompatibility Complex (MHC) molecules. wisdomlib.orgtandfonline.com This presentation allows T-cells to survey the body for foreign or abnormal proteins, such as those derived from pathogens or cancerous cells. nih.gov

The recognition of a peptide epitope by a T-cell receptor triggers a cascade of events leading to an immune response. wisdomlib.orgtandfonline.com This can involve the activation of cytotoxic T-lymphocytes (CTLs), which can directly kill infected or cancerous cells, and helper T-cells, which orchestrate the broader immune response. researchgate.netmdpi.com The identification and characterization of specific T-cell epitopes are therefore of paramount importance for the development of targeted immunotherapies and vaccines. wisdomlib.orgnih.gov

Overview of Prostate Specific Antigen (PSA) as a Tumor-Associated Antigen and Research Target

Prostate Specific Antigen (PSA) is a protein produced by the epithelial cells of the prostate gland. annsaudimed.net While it is present in healthy individuals, its levels in the blood can be elevated in men with prostate cancer. cancer.govmdanderson.org This has made PSA a widely used biomarker for the detection and monitoring of prostate cancer. annsaudimed.netnih.gov However, elevated PSA levels can also be caused by benign conditions such as benign prostatic hyperplasia (BPH) and prostatitis, which limits its specificity as a standalone diagnostic tool. cancer.govnih.gov

Despite this, the expression of PSA is largely restricted to prostate tissue, making it an attractive "tumor-associated antigen" (TAA) for immunotherapy research. annsaudimed.netnih.gov TAAs are proteins that are more abundant on cancer cells than on normal cells, providing a potential target for therapies designed to specifically attack the tumor while minimizing damage to healthy tissues. nih.gov Researchers are actively investigating various forms of PSA, including precursor forms like proPSA, which show a higher association with aggressive cancers. nih.gov

Rationale for Focused Academic Research on Prostate Specific Antigen (146-154)

The specific peptide fragment, Prostate Specific Antigen (146-154), with the amino acid sequence KLQCVDLHV, has become a focal point of research due to its immunological properties. researchgate.netnih.gov This nonamer peptide has been identified as an epitope that can bind to the HLA-A2 molecule, a common type of MHC class I molecule found in a large portion of the human population. researchgate.netnih.gov This binding allows the peptide to be presented to and recognized by cytotoxic T-lymphocytes. researchgate.netnih.gov

Studies have demonstrated that PSA (146-154) can elicit specific CTL responses in vitro from the peripheral blood mononuclear cells of both healthy individuals and patients with prostate cancer. researchgate.netnih.gov These CTLs have been shown to be capable of lysing cells that present this specific peptide. researchgate.netoup.com Furthermore, research indicates that T-cells specific for PSA (146-154) can recognize and kill prostate cancer cells that endogenously process and present the full PSA protein. researchgate.net This suggests that PSA (146-154) is a naturally processed and presented epitope, making it a promising candidate for the development of peptide-based vaccines and other T-cell based immunotherapies for prostate cancer. researchgate.net However, some studies have shown that in cancer patients, the T-cells specific for this epitope may be "exhausted," indicating a reduced functional capacity. nih.govresearchgate.net

Properties

sequence

KLQCVDLHV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Prostate Specific Antigen (146-154)

Origin of Product

United States

Identification and Primary Characterization of Prostate Specific Antigen 146 154 As a T Cell Epitope

Discovery and Initial Reporting of Prostate Specific Antigen (146-154) as a Cytotoxic T Lymphocyte (CTL) Epitope

The identification of the prostate-specific antigen (PSA) fragment spanning amino acids 146-154 as an epitope recognized by cytotoxic T lymphocytes (CTLs) marked a significant step in the exploration of PSA as a target for T-cell-mediated immunotherapy for prostate cancer. nih.gov Initial reports described the discovery of this specific nonamer peptide and its capacity to elicit a human CTL response. oup.comoup.com

Research demonstrated that a synthetic peptide corresponding to residues 146-154 of PSA could be used to induce CTLs in vitro from the peripheral blood lymphocytes of healthy donors. nih.gov These induced CTLs showed specificity for the PSA 146-154 peptide. nih.govnih.gov The initial findings highlighted that this peptide could emulate a naturally processed and presented epitope of the full PSA protein. nih.gov Further studies confirmed the ability to establish T-cell lines from patients with hormone-refractory prostate cancer by stimulating their peripheral blood mononuclear cells (PBMCs) with the PSA 146-154 peptide. nih.gov These T-cell lines exhibited specific cytolytic activity against target cells presenting this peptide. nih.gov The generation of human CTLs specific for this PSA epitope was a key finding, suggesting its potential as a target for anticancer vaccines. oup.comnih.gov

Amino Acid Sequence and Structural Considerations of the Prostate Specific Antigen (146-154) Peptide

The Prostate Specific Antigen (146-154) peptide is a nonamer, a peptide consisting of nine amino acids. nih.gov Its specific sequence has been identified and is crucial for its recognition by T-cells.

The amino acid sequence for PSA (146-154) is: KLQCVDLHV researchgate.netnih.gov

Table 1: Amino Acid Sequence of Prostate Specific Antigen (146-154)

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
146 Lysine K
147 Leucine L
148 Glutamine Q
149 Cysteine C
150 Valine V
151 Aspartic Acid D
152 Leucine L
153 Histidine H
154 Valine V

Structurally, this peptide fragment is derived from the larger Prostate-Specific Antigen protein, a 34 kDa glycoprotein (B1211001) with serine protease activity. oup.comnih.gov The full PSA protein consists of a single polypeptide chain of 240 amino acids. nih.gov The PSA (146-154) sequence is located within the protein structure, and internal cleavage sites exist within the full PSA molecule, including one at position 145-146, which can lead to the generation of smaller peptide fragments. psu.edu The presentation of such peptides to T-cells requires them to be processed from the full-length antigen and loaded onto MHC molecules. acs.org The specific conformation of the PSA (146-154) peptide when bound to the MHC molecule is what allows for its recognition by the T-cell receptor.

Major Histocompatibility Complex (MHC) Class I Restriction and Conserved Binding Motifs of Prostate Specific Antigen (146-154) (e.g., HLA-A2)

The presentation of the PSA (146-154) peptide to cytotoxic T lymphocytes is restricted by a specific type of Major Histocompatibility Complex (MHC) Class I molecule. nih.govoup.com Research has consistently shown that this epitope is presented by the human leukocyte antigen (HLA)-A2. nih.govnih.gov HLA-A2 is a very common HLA type, which implies that a large portion of individuals with prostate cancer could potentially have tumors that can be targeted by CTLs specific for the PSA (146-154) epitope. nih.gov

The identification of PSA (146-154) as an epitope was guided by the presence of a canonical HLA-A2-binding motif within its amino acid sequence. nih.govnih.gov MHC class I molecules typically bind peptides that are 8-10 amino acids in length. oup.comnih.gov These peptides often contain specific "anchor" residues at certain positions that are critical for stable binding to the peptide-binding groove of the MHC molecule.

For HLA-A2, the binding motif typically includes:

Leucine (L) or Methionine (M) at position 2.

Valine (V) or Leucine (L) at the C-terminus (the last amino acid position).

The PSA (146-154) peptide, with the sequence KLQCVDLHV , fits this motif well:

It has Leucine (L) at position 2 (residue 147).

It has Valine (V) at its C-terminus (residue 154).

Studies have experimentally confirmed this binding. The synthetic PSA (146-154) peptide was shown to effectively stabilize the expression of HLA-A2 on the surface of T2 cells, a cell line deficient in antigen processing that is commonly used to assess peptide-MHC binding. nih.govnih.gov The CTLs induced by this peptide were shown to be CD8+ and their activity was restricted by HLA-A2. nih.govnih.gov This MHC restriction is a fundamental characteristic of the cellular immune response against this specific PSA epitope.

Table 2: HLA-A2 Binding Motif in PSA (146-154)

Peptide Sequence Position 2 Anchor C-Terminal Anchor Binds to HLA-A2
PSA (146-154) KL QCVDLHV Leucine (L) Valine (V) Yes

Molecular and Cellular Immunobiology of Prostate Specific Antigen 146 154

Major Histocompatibility Complex (MHC) Class I Binding and Presentation of Prostate Specific Antigen (146-154)

The presentation of endogenous antigens, such as those derived from tumor proteins, to cytotoxic T lymphocytes (CTLs) is a critical step in the anti-tumor immune response. This process is mediated by Major Histocompatibility Complex (MHC) Class I molecules. oup.com The PSA (146-154) peptide, with the amino acid sequence KLQCVDLHV, contains a canonical binding motif for the HLA-A2 molecule, a common type of Class I molecule found in a significant portion of the human population. nih.govnih.gov

HLA-A2 Stabilization by Prostate Specific Antigen (146-154) Peptide-MHC Complexes

The ability of a peptide to bind to and stabilize MHC Class I molecules on the cell surface is a prerequisite for T-cell recognition. The T2 cell line, which is deficient in the transport of endogenous peptides into the endoplasmic reticulum, is a valuable tool for assessing the binding and stabilization of exogenous peptides to MHC Class I molecules. oup.comnih.gov Studies have demonstrated that the synthetic PSA (146-154) peptide can effectively stabilize the expression of HLA-A2 molecules on the surface of T2 cells. nih.gov This stabilization indicates a direct and effective binding of the peptide to the HLA-A2 molecule, forming a stable peptide-MHC complex that can be presented to T-cells. nih.govoup.com

Determinants of Prostate Specific Antigen (146-154) Peptide-MHC Complex Stability and Affinity

The stability of the peptide-MHC complex is a crucial factor influencing the immunogenicity of a peptide. conicet.gov.ar While direct quantitative affinity and detailed stability measurements for the PSA (146-154) peptide are not extensively detailed in the provided search results, the successful generation of specific CTLs implies a sufficiently stable interaction. oup.com The binding of peptides to HLA-A2 molecules is dictated by the presence of specific anchor residues within the peptide sequence. oup.com For HLA-A2, these are typically at position 2 and the C-terminus of the peptide. The sequence of PSA (146-154), KLQCVDLHV, contains amino acids that are compatible with the HLA-A2 binding motif. nih.gov The stability of this complex is critical, as a longer half-life on the cell surface increases the probability of it being recognized by a specific T-cell receptor. conicet.gov.ar

T-Cell Receptor (TCR) Recognition of Prostate Specific Antigen (146-154)-MHC Class I Complexes

The interaction between the T-cell receptor (TCR) on CD8+ T-cells and the peptide-MHC Class I complex on an antigen-presenting cell or a tumor cell is a highly specific event that initiates the cytotoxic T-cell response. nih.gov The generation of CTLs specific for PSA (146-154) confirms that the TCRs of these T-cells can recognize the conformational epitope formed by the KLQCVDLHV peptide presented by the HLA-A2 molecule. nih.gov This recognition is the molecular basis for the targeted killing of cells presenting this specific antigen. The ability to detect PSA (146-154)-specific CD8+ T-cells in both healthy individuals and prostate cancer patients using MHC class I dextramers further underscores the existence of T-cells with TCRs capable of binding to this complex. nih.gov

Induction and Characterization of Prostate Specific Antigen (146-154)-Specific T-Cell Responses In Vitro

The potential of PSA (146-154) as an immunotherapeutic target has been extensively investigated through in vitro studies aimed at generating and characterizing T-cell responses specific to this peptide.

Generation of Prostate Specific Antigen (146-154)-Specific Cytotoxic T Lymphocyte (CTL) Lines

Researchers have successfully generated CTL lines with specificity for the PSA (146-154) peptide from the peripheral blood mononuclear cells (PBMCs) of both healthy HLA-A2+ donors and patients with hormone-refractory prostate cancer. nih.govresearchgate.netnih.gov This is typically achieved by repeatedly stimulating the PBMCs in vitro with the synthetic PSA (146-154) peptide. nih.gov For instance, one study reported the establishment of T-cell lines from two patients with hormone-refractory prostate cancer by stimulating their PBMCs with the PSA (146-154) peptide. researchgate.net Another study detailed the generation of CTLs from a normal HLA-A2+ donor through repeated in vitro stimulation. nih.gov These generated CTLs predominantly exhibit a CD8+ phenotype. nih.govnih.gov

Secretion Profiles of Cytokines by Prostate Specific Antigen (146-154)-Reactive T Cells (e.g., IFN-γ, IL-4)

The response of T cells to the Prostate Specific Antigen (PSA) 146–154 peptide is characterized by the secretion of specific cytokines, which play a pivotal role in modulating the anti-tumor immune response. Studies have identified distinct cytokine profiles from T cells stimulated by this peptide, with Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) being of particular interest. These cytokines are hallmarks of T-helper 1 (Th1) and T-helper 2 (Th2) type responses, respectively.

In a clinical trial involving patients with locally advanced or metastatic prostate cancer, vaccination with the PSA 146–154 peptide induced specific T cell immunity. nih.gov Analysis of T cells from delayed-type hypersensitivity (DTH) sites in these patients revealed a specific IFN-γ and TNF-α response in six out of seven patients upon stimulation with the PSA peptide. nih.gov A specific IL-4 response was also noted in five of these patients. nih.gov This suggests that the PSA 146–154 peptide can induce a mixed Th1 and Th2 cytokine profile. The predominance of a type-1 cytokine profile (IFN-γ) is often associated with effective cell-mediated anti-tumor immunity. nih.gov

Conversely, other research has indicated a different cytokine secretion pattern. T-cell lines established from patients with hormone-refractory prostate cancer by in vitro stimulation with the PSA 146–154 peptide demonstrated peptide-specific IL-4 responses, but with no detectable IFN-γ secretion. researchgate.net Further analysis confirmed that both the cytolytic activity and the IL-4 secretion were mediated by CD8+ T cells, characterizing them as Tc2 cells. researchgate.net

The functionality of PSA-specific CD8+ T cells can also differ between healthy individuals and prostate cancer patients. oup.com While PSA-specific CD8+ T cells capable of secreting IFN-γ can be expanded from healthy individuals, these cells show impaired function in prostate cancer patients, failing to release IFN-γ. oup.com Furthermore, dysfunction of PSA-specific CD8+ T cells in prostate cancer patients has been correlated with the expression of exhaustion markers. nih.gov A comparative analysis of cytokine profiles in prostate cancer patients versus healthy controls has shown that plasma levels of both IL-4 and IFN-γ are significantly higher in patients. mdpi.com

The table below summarizes the cytokine secretion findings from various studies on PSA (146-154)-reactive T cells.

Study PopulationT Cell SourceStimulantIFN-γ SecretionIL-4 SecretionReference
Patients with advanced prostate cancerDTH skin biopsies post-vaccinationPSA 146–154 peptideDetected in 6 of 7 patientsDetected in 5 of 7 patients nih.gov
Patients with hormone-refractory CaPPeripheral Blood Mononuclear Cells (in vitro)PSA 146–154 peptideNot detectableDetected researchgate.net
Healthy DonorsPeripheral Blood Lymphocytes (in vitro)PSA-derived peptidesDetectedNot specified oup.com
Prostate Cancer PatientsPeripheral Blood Lymphocytes (in vitro)PSA-derived peptidesImpaired/Not detectedNot specified oup.com
Prostate Cancer PatientsPlasmaEndogenousSignificantly higher levels than healthy controlsSignificantly higher levels than healthy controls mdpi.com

Mechanisms of Antigen Processing and Presentation Relevant to Prostate Specific Antigen (146-154)

The activation of T cells by the PSA (146-154) peptide is contingent upon its processing and presentation by Major Histocompatibility Complex (MHC) molecules on the surface of cells. jove.com The specific pathways involved are crucial for determining the nature of the resulting immune response.

Role of Professional Antigen Presenting Cells (APCs) in Prostate Specific Antigen (146-154) Presentation

Professional antigen-presenting cells (APCs) are critical for initiating and shaping the adaptive immune response to antigens like PSA. The three main types of professional APCs are dendritic cells (DCs), macrophages, and B lymphocytes. davuniversity.org

Dendritic cells (DCs) are considered the most potent APCs and are uniquely skilled at priming naive T cells. nih.govnih.gov They are particularly crucial for the presentation of tumor antigens, including PSA. DCs reside in peripheral tissues where they can capture antigens, such as PSA released from prostate tumor cells. youtube.com Upon antigen capture, they mature and migrate to secondary lymphoid organs, like lymph nodes, where they present the processed antigen to T cells. nih.gov

The central role of DCs in presenting the PSA (146-154) peptide stems from their exceptional capacity for cross-presentation. nih.govwikipedia.org By taking up the exogenous PSA protein and processing it onto MHC class I molecules, DCs can activate naive CD8+ T cells specific for the PSA (146-154) epitope. wikipedia.orgoup.com This cross-priming is essential for generating a robust cytotoxic T lymphocyte (CTL) response capable of recognizing and killing prostate cancer cells. wikipedia.org Studies have demonstrated that autologous DCs pulsed with prostate tumor antigens or specific peptides can stimulate T-cell proliferation and cytotoxicity. nih.gov The use of autologous DCs pulsed with the PSA (146-154) peptide has been explored as a vaccination strategy in clinical trials to induce specific T cell immunity in prostate cancer patients. nih.gov

While DCs are the primary cross-presenting cells, their function can be influenced by the tumor microenvironment, which may lead to incomplete T cell activation or the induction of tolerance. nih.gov Despite this, the ability of DCs to process and present prostate tumor antigens like the PSA (146-154) peptide underscores their central role in the immunobiology of prostate cancer. nih.gov

Synthetic Methodologies and Rational Peptide Design for Prostate Specific Antigen 146 154 Research

Solid-Phase Peptide Synthesis (SPPS) Techniques for Prostate Specific Antigen (146-154) and its Analogues

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing the PSA (146-154) peptide and its analogues for research purposes. beilstein-journals.orgd-nb.inforesearchgate.net This methodology allows for the efficient and controlled assembly of amino acids into a desired peptide sequence. The most common approach utilizes the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy. beilstein-journals.orgd-nb.info

The synthesis process begins with the C-terminal amino acid being attached to a solid support, often a resin like Wang resin. beilstein-journals.orguef.fi The peptide chain is then elongated in a cyclical process involving:

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Activation and Coupling: Activation of the carboxylic acid group of the next amino acid to be added, followed by its coupling to the newly deprotected N-terminus, forming a peptide bond. beilstein-journals.org

Washing: Rinsing the resin to remove excess reagents and by-products.

This cycle is repeated until the full peptide sequence is assembled. To ensure complete coupling at each step, tests like the Kaiser or ninhydrin (B49086) test can be performed. uef.fi For challenging sequences or to improve yield, a "double coupling" step, where the coupling reaction is performed twice, may be employed. uef.fi

Once the synthesis is complete, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically a strong acid solution like trifluoroacetic acid (TFA) with scavengers to prevent side reactions. uef.fibrieflands.com The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry. uef.fi

The synthesis of analogues, such as those involving cyclization, requires additional steps. For instance, analogues containing cysteine residues can be cyclized through disulfide bond formation after cleavage from the resin. uef.fi

Table 1: Key Reagents and Steps in SPPS of PSA (146-154) Analogues

StepReagent/TechniquePurposeCitation
Solid Support Fmoc-Cys(Acm)-Wang resinProvides a solid-phase anchor for peptide synthesis. uef.fi
Protecting Group Fmoc (N-terminus), t-Bu (side-chains)Prevents unwanted side reactions during coupling. beilstein-journals.orgd-nb.info
Coupling Monitoring Kaiser or ninhydrin testConfirms the completion of the amino acid coupling reaction. uef.fi
Cleavage Cleavage cocktail (e.g., TFA/TIS/H2O)Releases the synthesized peptide from the resin and removes side-chain protecting groups. uef.fibrieflands.com
Purification Analytical HPLCSeparates the desired peptide from impurities. uef.fi
Verification Mass SpectrometryConfirms the molecular weight of the final peptide product. uef.fi

Design Principles for Modified Prostate Specific Antigen (146-154) Epitopes and Agonist Peptides to Modulate Immunogenicity

The native PSA (146-154) peptide can elicit specific cytotoxic T-lymphocyte (CTL) responses. nih.govresearchgate.net However, its immunogenicity can be modulated through rational peptide design to enhance or suppress the immune response for different research applications. A key goal is to create agonist peptides with improved characteristics compared to the native epitope. nih.govnih.gov

One primary strategy involves modifying the peptide sequence to increase its binding affinity and stability with Major Histocompatibility Complex (MHC) class I molecules, particularly the prevalent HLA-A2 allele. nih.govnih.govresearchgate.net An example is the agonist peptide PSA:154–163(155L), where the native valine at position 155 was substituted with leucine. This single amino acid change resulted in a higher binding affinity to HLA-A2 molecules. nih.govnih.gov T-cell lines specific for this agonist peptide were also found to recognize the native peptide sequence. nih.gov

Another design principle focuses on the structural conformation of the peptide. Self-assembling peptides can exhibit significant immunogenicity due to the multivalent display of epitopes. nih.gov The immunogenicity of such peptides can be attenuated by mutating key residues within the self-assembling domain to prevent fibrillization. nih.gov Conversely, for vaccine development, promoting self-assembly into nanofibers can enhance antibody responses. nih.gov

Deleting amino acid regions within a peptide that are recognized by T cells is a strategy to reduce immunogenicity. nih.gov The immunogenicity of peptide products can also be influenced by product-related impurities, such as those arising during synthesis or degradation products formed during storage, which can include deamidation and oxidation. nih.gov

Research has shown that preexisting immunity to PSA (146-154) can be present in some individuals and that this immunity can be further enhanced through vaccination strategies. mdpi.comnih.gov The design of peptide vaccines often incorporates adjuvants to boost the immune response. For instance, the PSA:154–163(155L) peptide was emulsified with Montanide ISA-51 in a clinical study. nih.govnih.gov

Table 2: Examples of Modified PSA Peptides and Design Rationale

PeptideModificationDesign RationaleOutcomeCitation
PSA:154–163(155L) Substitution of Valine at position 155 with Leucine.Increase binding affinity to HLA-A2 molecules.Higher affinity binding compared to the native peptide. nih.govnih.govacs.org
PSA 146–154 Identified as a synthetic nonamer peptide homologue of PSA.Emulates a naturally processed and presented peptide epitope of PSA.Binds to HLA-A2 and elicits specific CTL responses. nih.govresearchgate.net
FLTPKKLQCV A different PSA peptide (not 146-154) that binds HLA-A02.To elicit CTL responses.Shows HLA-A02 binding and CTL responses. acs.org

Strategies for Bioconjugation and Chemical Modification of Prostate Specific Antigen (146-154) for Research Applications

Bioconjugation and chemical modification are essential strategies to enhance the utility of the PSA (146-154) peptide in various research contexts. These modifications can improve delivery, stability, and detection.

For diagnostic and detection purposes, peptides can be conjugated to various labels. Immunomagnetic nanoparticles are a prime example. In this approach, magnetic nanoparticles are conjugated with secondary antibodies and enzymes like horseradish peroxidase (HRP). beilstein-journals.org This allows for the specific capture, separation, and preconcentration of the target antigen (PSA) from a sample, with the enzyme providing an amplified detection signal. beilstein-journals.org

Chemical modifications can also be made directly to the peptide or to molecules that target it. For instance, 2'F-modified RNA aptamers have been developed to specifically recognize and bind to PSA. aptamergroup.com These modified aptamers exhibit high stability in human serum and can be used in diagnostic assays like "apta-PCR" for the quantitative detection of PSA. aptamergroup.com

Furthermore, the peptide itself can be incorporated into larger constructs. For example, an oligopeptide containing several HLA-A2- and HLA-A3-restricted PSA epitopes was designed to simultaneously induce tumor-reactive CTLs against multiple targets. nih.gov This approach broadens the potential immune response. The surface of PSA from cancer cells has also been found to express certain antigens, like CD15s, which could serve as a target for future conjugation or modification strategies. semanticscholar.org

Table 3: Bioconjugation and Chemical Modification Strategies for PSA Peptides

StrategyModification/ConjugatePurposeResearch ApplicationCitation
Lipidation Conjugation to DSPE-PEGEnhance lymphatic drainage and serum stability by promoting albumin binding.Improved peptide vaccine immunogenicity. mit.edu
Nanoparticle Conjugation Attachment to immunomagnetic nanoparticles with HRP.Specific capture, separation, and enhanced detection of PSA.Development of sensitive immunoassays. beilstein-journals.org
Aptamer Development Selection of 2'F-modified RNA aptamers.Specific recognition and binding to PSA with high stability.Diagnostic (apta-PCR) and potential therapeutic applications. aptamergroup.com
Oligopeptide Construction Combining multiple PSA epitopes into a single, longer peptide.Simultaneous induction of CTLs against different epitopes.Broadening the immune response in vaccine design. nih.gov

Comparative Immunological Analyses Involving Prostate Specific Antigen 146 154

Comparative Immunogenicity of Prostate Specific Antigen (146-154) with Other PSA-Derived Peptides (e.g., PSA-1, PSA-3)

Research has identified several peptides derived from the prostate-specific antigen (PSA) protein that can elicit a cytotoxic T-lymphocyte (CTL) response. Among these, PSA (146-154) has been a significant focus of investigation, alongside other peptides such as PSA-1 (amino acids 141-150) and PSA-3 (amino acids 154-163). nih.govoup.com Studies have demonstrated that these peptides, including PSA (146-154), can bind to the HLA-A2 molecule, a common human leukocyte antigen, which is a prerequisite for recognition by cytotoxic T cells. nih.govoup.comnih.gov

In vitro studies have successfully generated CTL lines from the peripheral blood mononuclear cells (PBMCs) of both healthy individuals and prostate cancer patients by stimulation with these PSA-derived peptides. nih.govnih.govresearchgate.net For instance, one study identified two novel PSA peptides, PSA-1 (141-150) and PSA-3 (154-163), capable of eliciting CTL responses. oup.com These CTLs were able to lyse target cells pulsed with the specific peptide and, importantly, also prostate carcinoma cells that endogenously express PSA and are HLA-A2 positive. oup.com

While direct comparative studies on the potency of immunogenicity between PSA (146-154), PSA-1, and PSA-3 are not extensively detailed in the provided results, the successful generation of CTLs against all three indicates their potential as immunogenic epitopes. The choice of peptide for therapeutic use may depend on various factors, including binding affinity to HLA molecules and the nature of the T-cell response elicited. nih.govoup.com

Table 1: Investigated PSA-Derived Peptides and their Immunogenic Properties

PeptideAmino Acid PositionKey Findings
Prostate Specific Antigen (146-154) 146-154Binds to HLA-A2 and elicits specific CTL responses in vitro from both healthy individuals and prostate cancer patients. nih.govresearchgate.net
PSA-1 141-150Identified as a novel peptide capable of eliciting CTL responses. CTLs generated against PSA-1 lysed both peptide-pulsed target cells and PSA-positive prostate cancer cells. oup.com
PSA-3 154-163Also identified as a novel immunogenic peptide. CTLs generated against PSA-3 demonstrated specific lysis of target cells. oup.com

Differentiation of Prostate Specific Antigen (146-154)-Specific T-Cell Repertoires and Functional Responses in Healthy Subjects versus Experimental Models

A notable difference exists in the T-cell response to PSA (146-154) between healthy individuals and patients with prostate cancer. The majority of healthy men possess functional PSA-specific CD8+ T cells. nih.govelsevierpure.com In contrast, a significant portion of prostate cancer patients exhibit a dysfunctional or exhausted T-cell response to this antigen. nih.govelsevierpure.com

Studies have shown that while PSA (146-154)-specific CD8+ T cells can be detected in both healthy donors and prostate cancer patients, their functional capacity is often compromised in the latter. nih.govnih.govoup.com In prostate cancer patients, these specific T cells may have a higher expression of activation and exhaustion markers like CD38 and Tim-3, indicating a state of chronic activation and subsequent exhaustion. nih.govelsevierpure.com This T-cell dysfunction in cancer patients may be influenced by the tumor microenvironment and the persistent presence of the PSA antigen.

Functionally, T cells from healthy individuals, when stimulated with PSA-derived peptides, can expand and effectively kill target cells expressing the antigen in a MHC class I-restricted manner. nih.govoup.com However, T cells from prostate cancer patients often show impaired interferon-gamma (IFN-γ) production and reduced cytotoxic capabilities. nih.govoup.com For example, one study found that while PSA-specific CD8+ T cells could be detected in both groups, the expansion of IFN-γ-secreting CD8+ T cells specific for peptides including PSA (146-154) was observed in healthy individuals but not in patients with prostate cancer. nih.govoup.com

Table 2: Comparison of PSA (146-154)-Specific T-Cell Responses

FeatureHealthy SubjectsProstate Cancer Patients (Experimental Models)
Presence of Specific T-Cells PSA (146-154)-specific CD8+ T cells are present. nih.govPSA (146-154)-specific CD8+ T cells are present, sometimes at higher frequencies. nih.gov
Functional Status Functional and responsive. nih.govelsevierpure.comOften dysfunctional, anergic, or exhausted. nih.govelsevierpure.com
Expression of Exhaustion Markers Lower expression of markers like CD38 and Tim-3. nih.govHigher expression of CD38 and Tim-3. nih.govelsevierpure.com
Cytokine Production (IFN-γ) Robust IFN-γ secretion upon stimulation. nih.govoup.comImpaired or absent IFN-γ secretion. nih.govoup.com
Cytotoxic Activity Effective killing of target cells. nih.govoup.comReduced or absent killing of target cells without NK activity involvement. nih.govoup.com

Impact of Antigen Concentration and Presentation Context on Prostate Specific Antigen (146-154) Immunoreactivity in In Vitro Systems

The concentration of the PSA (146-154) peptide and the context of its presentation are critical factors that influence the resulting T-cell response in in vitro systems. The process of T-cell activation is initiated by the recognition of the peptide-MHC complex on the surface of an antigen-presenting cell (APC) by the T-cell receptor (TCR). oncohemakey.comnih.govnih.gov

Studies have shown that varying the concentration of the peptide used for in vitro stimulation can profoundly affect the avidity and efficacy of the induced CTLs. aai.org High concentrations of peptide can sometimes lead to the induction of low-avidity T cells, which recognize the antigen poorly. aai.org Conversely, lower concentrations of peptide may be more effective at inducing high-avidity T cells that are more efficient at killing target cells. aai.org For instance, research on other peptide systems has demonstrated that the most efficient CTLs are induced with the lowest concentrations of peptide. aai.org

The presentation context, primarily the binding of the peptide to MHC class I molecules, is fundamental to T-cell recognition. oncohemakey.comnih.govum.es The stability of the PSA (146-154)-HLA-A2 complex is a key determinant of its immunogenicity. In vitro assays using T2 cells, which are deficient in endogenous antigen processing and rely on externally supplied peptides to stabilize MHC class I molecules on their surface, are commonly used to assess peptide binding and subsequent CTL recognition. oup.comoup.com The ability of PSA (146-154) to stabilize HLA-A2 on these cells is a direct measure of its potential to be presented to and recognized by T cells. oup.comoup.com Furthermore, the lysis of these peptide-pulsed T2 cells by specific CTLs confirms the peptide's role as a target for the immune response. oup.comnih.gov

Table 3: Factors Influencing In Vitro Immunoreactivity of PSA (146-154)

FactorImpact on Immunoreactivity
Antigen (Peptide) Concentration Can influence the avidity and efficiency of the resulting T-cell response. High concentrations may lead to low-avidity T cells, while lower concentrations can induce high-avidity T cells. aai.org
Antigen Presentation (MHC Binding) Essential for T-cell recognition. The binding of PSA (146-154) to HLA-A2 molecules and the stability of this complex are critical for initiating a T-cell response. oup.comoncohemakey.comnih.govum.es
Antigen Presenting Cells (APCs) The type and activation state of APCs (e.g., dendritic cells) used for in vitro stimulation can significantly impact the nature and magnitude of the T-cell response. nih.govoup.com

Pre Clinical and Mechanistic Studies of Prostate Specific Antigen 146 154 in Immune Modulation

In Vitro Cell-Based Models for Assessing Prostate Specific Antigen (146-154)-Specific Immune Responses (e.g., T2 cells, LNCaP cells)

In vitro models are fundamental in dissecting the cellular immune response to specific tumor antigens. For Prostate Specific Antigen (PSA) (146-154), T2 cells and LNCaP cells have been instrumental. T2 cells are a human cell line deficient in transporter associated with antigen processing (TAP), which makes them unable to present endogenous peptides on their HLA class I molecules. However, they can be "pulsed" with exogenous peptides, making them ideal targets for assessing the direct recognition of a specific peptide by cytotoxic T-lymphocytes (CTLs).

Studies have successfully generated CTLs from the peripheral blood mononuclear cells (PBMCs) of both healthy HLA-A2-positive individuals and patients with prostate cancer by stimulating them in vitro with the PSA (146-154) peptide. nih.govoup.com These generated T-cell lines demonstrated specific cytolytic activity against T2 cells pulsed with the PSA (146-154) peptide. nih.govresearchgate.net This activity was not observed when T2 cells were pulsed with a control, irrelevant HLA-A2 binding peptide, confirming the specificity of the CTLs for the PSA epitope. nih.govresearchgate.net

Furthermore, the human prostate carcinoma cell line LNCaP, which is positive for both PSA and HLA-A2, has been used to determine if endogenously processed PSA can be recognized by these CTLs. oup.com Research has shown that CTLs specific for PSA (146-154) are capable of lysing LNCaP cells. oup.com This critical finding suggests that the PSA (146-154) peptide sequence represents a naturally processed and presented epitope on the surface of prostate cancer cells, making it a valid target for T-cell-based immunotherapy. nih.govresearchgate.net

Table 1: Summary of In Vitro Findings for PSA (146-154) Immune Response

Cell Line Experimental Use Key Findings Citation
T2 Cells Target cells for cytotoxicity assays CTLs stimulated with PSA (146-154) specifically lyse peptide-pulsed T2 cells. nih.govoup.com

| LNCaP Cells | PSA-positive, HLA-A2-positive tumor cells | PSA (146-154)-specific CTLs recognize and lyse LNCaP cells, indicating endogenous processing and presentation of the peptide. | oup.com |

Immunological Assessment of Prostate Specific Antigen (146-154) in Transgenic Mouse Models (e.g., HLA-A2.1/Kb transgenic mice)

To evaluate the immunogenicity of the human PSA (146-154) peptide in a more complex biological system, researchers have utilized transgenic mouse models. HLA-A2.1/Kb transgenic mice are engineered to express a chimeric HLA-A2.1 molecule, allowing them to present peptides in an HLA-A2.1-restricted manner, similar to humans. nih.gov These models are crucial for pre-clinical vaccine development and for studying the induction of immune responses to human tumor antigens.

Studies in these mice have demonstrated that immunization with PSA-derived peptides can elicit specific CTL responses. researchgate.net Further advanced models, such as double-transgenic mice expressing both human PSA and HLA-A2.1, have been developed to investigate the challenge of breaking immune tolerance to "self" antigens like PSA. nih.govnih.gov In these models, PSA is expressed in the mouse prostate, mimicking the human condition where PSA is a normal protein. nih.gov

Research using these double-transgenic mice showed that immunization with a PSA-expressing vaccinia virus could generate PSA-specific CTLs. nih.govnih.gov This indicates that immunological tolerance to the PSA self-antigen can be overcome. nih.gov Such models are invaluable for testing novel vaccination strategies and understanding the mechanisms required to activate potent anti-tumor immunity against antigens that are not foreign to the host. nih.govnih.gov

Table 2: Findings from Transgenic Mouse Models for PSA (146-154)

Mouse Model Purpose Key Immunological Findings Citation
HLA-A2.1/Kb Transgenic Mice To assess the immunogenicity of human HLA-A2 restricted peptides. Immunization with PSA peptides can induce specific CTL responses. nih.govresearchgate.net

| PSA/HLA-A2.1 Double-Transgenic Mice | To study the breaking of immune tolerance to the self-antigen PSA. | Vaccination can overcome tolerance and generate PSA-specific CTLs. | nih.govnih.gov |

Investigation of T-Cell Exhaustion and Dysfunction in the Context of Prostate Specific Antigen (146-154) Recognition in Experimental Settings

A significant challenge in cancer immunotherapy is the phenomenon of T-cell exhaustion, where T-cells lose their functional capacity after chronic exposure to an antigen. The immune response to PSA is susceptible to this dysfunction. Studies have assessed the phenotype and function of PSA-specific CD8+ T-cells from both healthy individuals and prostate cancer patients.

These investigations revealed that while the majority of healthy men possess functional PSA-specific CD8+ T-cells, fewer than half of the cancer patients studied showed a robust CD8+ T-cell response following in vitro stimulation with PSA peptides. nih.govnih.gov Further analysis of the PSA (146-154)-specific CD8+ T-cells from non-responding patients showed higher expression of the activation marker CD38 and the exhaustion marker Tim-3. nih.govnih.govresearchgate.net

The elevated presence of these markers indicates that the T-cells specific for PSA are in a state of exhaustion, which may explain their failure to produce cytokines and mount an effective anti-tumor response. nih.gov This suggests that the continuous presence of the PSA antigen in prostate cancer patients may drive the specific T-cells into a dysfunctional or anergic state. nih.gov Understanding this heterogeneity in the T-cell response is critical for designing effective immunotherapeutic strategies. nih.govnih.gov

Table 3: Markers of T-Cell Dysfunction in PSA (146-154)-Specific CD8+ T-Cells

Marker Type Implication in Prostate Cancer Patients Citation
CD38 Activation Marker Higher expression on PSA (146-154)-specific CD8+ T-cells. nih.govnih.gov

| Tim-3 | Exhaustion Marker | Higher expression on PSA (146-154)-specific CD8+ T-cells, indicating an exhausted phenotype. | nih.govnih.govresearchgate.net |

Role of Prostate Specific Antigen (146-154) as a Component in Experimental Vaccine Formulations and its Mechanistic Immunological Effects

The PSA (146-154) peptide has been a key component in several experimental vaccine formulations for prostate cancer. nih.gov These vaccines aim to induce or enhance a specific T-cell immune response against PSA-expressing tumor cells. nih.gov Clinical trials have explored various strategies, including the intradermal injection of the PSA peptide mixed with an adjuvant like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), or the intravenous administration of autologous dendritic cells (DCs) that have been pulsed with the PSA peptide. nih.govresearchgate.net

Immunological monitoring in these trials revealed that a significant portion of vaccinated patients developed positive delayed-type hypersensitivity (DTH) responses to the PSA peptide, indicating the induction of a cell-mediated immune response. nih.gov T-cells isolated from DTH-positive skin biopsies showed PSA-peptide-specific activity. nih.gov

Mechanistically, these vaccine-induced T-cells exhibited a predominantly Type-1 cytokine profile, with specific production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) upon stimulation with the peptide. nih.gov Specific Interleukin-4 (IL-4) responses were also observed in some patients. nih.gov Crucially, purified CD8+ T-cells from immunized patients demonstrated specific cytolytic activity against targets presenting the PSA peptide, confirming the vaccine's ability to generate functional, tumor-reactive killer T-cells. nih.gov These studies provide evidence that vaccination with the PSA (146-154) epitope can induce specific and functional T-cell immunity in patients with prostate cancer. nih.gov

Table 4: Experimental Vaccine Formulations Using PSA (146-154) and Immunological Outcomes

Vaccine Strategy Adjuvant/Vehicle Key Mechanistic Effects Citation
Peptide Injection Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) Induced DTH responses; T-cells showed specific IFN-γ, TNF-α, and IL-4 production; CD8+ T-cells demonstrated cytolytic activity. nih.gov

| Pulsed Dendritic Cells (DCs) | Autologous Dendritic Cells | Induced DTH responses and an increase in PSA-specific T-lymphocytes. | nih.govresearchgate.net |

Advanced Research Methodologies and Future Directions in Prostate Specific Antigen 146 154 Studies

Structural Biology Approaches for Elucidating Prostate Specific Antigen (146-154)-MHC-TCR Interactions (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

A fundamental understanding of how the PSA (146-154) peptide is recognized by T-cell receptors (TCRs) when presented by Major Histocompatibility Complex (MHC) class I molecules is paramount for designing effective immunotherapies. High-resolution structural data from techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level insights into these trimolecular interactions.

Currently, a specific high-resolution crystal or cryo-EM structure of the PSA (146-154) peptide in complex with an MHC molecule and a specific TCR is not widely available in published literature. However, the importance of such structural data is well-recognized in the broader field of immunology. For instance, a meta-analysis of epitopes from prostate-specific antigens highlighted the availability of TCR sequences for the PSA (146-154) epitope (KLQCVDLHV), indicating that the foundational elements for such structural studies are being identified. nih.gov

Computational and Bioinformatic Prediction of Prostate Specific Antigen (146-154) Epitope Functionality and Interactions

Computational and bioinformatic approaches are increasingly vital for predicting and understanding the immunogenicity of tumor-associated antigens like PSA (146-154). These in silico methods offer a rapid and cost-effective means to screen potential epitopes and to model their interactions with immune components.

The binding of a peptide to an MHC molecule is a prerequisite for T-cell recognition. Numerous algorithms have been developed to predict the binding affinity of peptides to various MHC class I alleles. These tools are often based on machine learning models trained on large datasets of experimentally determined peptide-MHC binding affinities.

For PSA, researchers have utilized such algorithms to identify potential HLA-A2 binding peptides. nih.gov The PSA (146-154) peptide was identified as a candidate based on consensus amino acid motifs for binding to HLA-A2. nih.gov More advanced algorithms, such as NetMHCIIpan, have demonstrated improved predictive performance for MHC class II binding, and similar pan-specific predictors like MHCRoBERTa are being developed for MHC class I, which could further refine the prediction of PSA-derived epitopes. nih.govdtu.dk

Prediction Algorithm Type Application to PSA (146-154) Key Features
Consensus Motif-Based Initial identification of PSA (146-154) as a potential HLA-A2 binder. nih.govScans peptide sequences for amino acid patterns known to be favorable for binding to specific MHC alleles.
Machine Learning-Based (e.g., NetMHCpan) Refined prediction of binding affinity and identification of other potential PSA epitopes.Utilizes artificial neural networks or other machine learning models trained on large datasets of binding data to predict affinity.
Pan-Specific Predictors (e.g., MHCRoBERTa) Future potential for more accurate prediction across a wider range of HLA alleles. nih.govEmploys transfer learning and natural language processing models to predict peptide-MHC binding for alleles with limited experimental data.

This table is based on general knowledge of peptide prediction algorithms and their application as described in the cited literature.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between the PSA (146-154) peptide and the MHC binding groove at an atomic level. These simulations can reveal the conformational flexibility of the peptide-MHC complex, the stability of key interactions, and the energetic contributions of individual amino acid residues to the binding affinity.

While specific MD simulation studies focused solely on the PSA (146-154)-MHC complex are not extensively detailed in the available literature, the methodology has been applied to related systems. For example, MD simulations have been used to understand the binding of inhibitors to the prostate-specific membrane antigen (PSMA), revealing details of structural and thermodynamic interactions. rsc.org In the context of T-cell responses to PSA, MD simulations have been employed to study the interaction of the T-cell exhaustion marker Tim-3, which is upregulated on dysfunctional PSA-specific CD8+ T cells. nih.govresearchgate.net

Future MD studies on the PSA (146-154)-MHC complex could provide valuable insights into the structural basis of its immunogenicity and guide the design of altered peptide ligands with enhanced or modified T-cell activating properties.

High-Throughput Methodologies for Screening and Quantifying Prostate Specific Antigen (146-154)-Reactive T Cells (e.g., MHC Tetramer Staining, ELISPOT Assays)

The ability to accurately detect and quantify T cells that are specific for the PSA (146-154) epitope is crucial for monitoring immune responses in both research and clinical settings. High-throughput methodologies such as MHC tetramer staining and ELISPOT assays are instrumental in this regard.

MHC Tetramer Staining: This technique utilizes fluorescently labeled soluble MHC molecules, each loaded with the PSA (146-154) peptide, which are then multimerized to form a tetramer. These tetramers can bind with high avidity to TCRs on the surface of CD8+ T cells that are specific for the PSA (146-154) epitope, allowing for their detection and quantification by flow cytometry. creativebiolabs.netnus.edu.sgoup.com Studies have successfully used HLA-A2/PSA (146-154) tetramers to detect low-frequency PSA-specific CD8+ T cells in both healthy individuals and prostate cancer patients. oup.comresearchgate.net

ELISPOT (Enzyme-Linked Immunospot) Assays: The ELISPOT assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level. To detect PSA (146-154)-reactive T cells, peripheral blood mononuclear cells (PBMCs) are stimulated with the peptide, and the cells that produce a specific cytokine, most commonly interferon-gamma (IFN-γ), are counted. This assay has been widely used to assess the functional capacity of T cells in response to PSA-derived peptides. researchgate.netoup.comnih.gov

Methodology Principle Information Obtained Example Application in PSA (146-154) Research
MHC Tetramer Staining Fluorescently labeled peptide-MHC complexes bind to specific T-cell receptors.Frequency and phenotype of antigen-specific T cells.Detection of low-frequency PSA (146-154)-specific CD8+ T cells in prostate cancer patients. nih.govoup.com
ELISPOT Assay Captures cytokines secreted by individual T cells upon antigen stimulation.Number of functional, cytokine-producing antigen-specific T cells.Measurement of IFN-γ secreting T cells in response to PSA (146-154) stimulation. researchgate.netoup.com

This table summarizes information from the provided search results on the application of these techniques.

Development of Novel In Vitro Systems for Optimized Prostate Specific Antigen (146-154) Antigen Processing and Presentation

To effectively study the T-cell response to PSA (146-154) and to generate potent T cells for therapeutic use, it is essential to have robust in vitro systems that can mimic the natural process of antigen processing and presentation.

One approach involves the use of T2 cells , which are deficient in the transporter associated with antigen processing (TAP). nih.gov These cells have empty MHC class I molecules on their surface, which can be readily loaded with exogenous peptides like PSA (146-154), making them excellent target cells for cytotoxicity assays. nih.govnih.gov

Another powerful strategy is the use of dendritic cells (DCs) , which are the most potent antigen-presenting cells. jci.org DCs can be generated from patient monocytes and loaded with the PSA (146-154) peptide or, for a more comprehensive representation of PSA epitopes, transfected with mRNA encoding the full-length PSA protein. oup.comjci.org These "professional" antigen-presenting cells can then be used to stimulate and expand PSA-specific T cells in vitro. oup.comjci.org Such systems are critical for elucidating the requirements for optimal T-cell activation and for the generation of T cells for adoptive cell transfer therapies.

Future developments in this area may involve the use of artificial antigen-presenting cells (aAPCs) engineered to express specific MHC alleles and co-stimulatory molecules, providing a more controlled and standardized platform for the stimulation of PSA (146-154)-reactive T cells.

Q & A

Q. What methodological approaches are recommended for standardizing PSA measurements across multicenter clinical studies?

To ensure consistency in PSA quantification, researchers should adopt standardized calibration protocols using reference materials (e.g., WHO International Standards for PSA). Inter-laboratory validation is critical, including harmonizing units of measurement (e.g., ng/mL) and reporting formats as defined by systems like LOINC . Additionally, employing automated immunoassay platforms with quality control samples can mitigate variability. Studies should document assay sensitivity thresholds and cross-validate results against established methods (e.g., ELISA) to ensure reproducibility .

Q. How do age-related changes in prostate volume affect the interpretation of PSA levels in epidemiological studies?

Prostate volume increases with age, which elevates PSA levels independently of malignancy. Researchers should calculate PSA density (PSAD = total PSA / prostate volume) to adjust for gland size, particularly in cohorts aged >50 years. For example, studies in Sri Lankan populations demonstrated that PSAD >0.15 ng/mL/cm³ correlates with higher cancer risk . Transrectal ultrasound (TRUS) or MRI should be used to measure prostate volume, with stratification by age groups to account for physiological variability .

Q. What statistical methods are appropriate for adjusting PSA levels in studies involving diverse demographic populations?

Multivariate regression models should include covariates such as age, race, and comorbidities (e.g., prostatitis or benign prostatic hyperplasia [BPH]). Age-adjusted PSA thresholds (e.g., <2.5 ng/mL for men <50 years vs. <4.0 ng/mL for older cohorts) improve specificity. Population-specific reference ranges can be derived using percentile-based analyses, as seen in studies comparing PSA distributions across ethnic groups .

Q. How should researchers control for confounding variables such as prostatitis or BPH when analyzing PSA as a predictive biomarker?

Inclusion/exclusion criteria should exclude participants with active urinary infections or recent prostate manipulation. Stratified sampling or matched case-control designs can minimize confounding. For example, subgroup analyses in the US Preventive Services Task Force review excluded men with BPH diagnoses to isolate cancer-specific PSA elevations . Biomarker panels combining PSA with inflammatory markers (e.g., C-reactive protein) may further differentiate cancer from benign conditions .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the diagnostic accuracy of novel PSA isoforms like [-2]proPSA compared to total PSA?

Prospective cohort studies should compare the sensitivity and specificity of [-2]proPSA (a precursor isoform) against total PSA using receiver operating characteristic (ROC) curves. For instance, a 2010 study found that [-2]proPSA achieved 90% specificity in differentiating cancer from BPH, outperforming total PSA (AUC = 0.72 vs. 0.65) . Liquid chromatography-mass spectrometry (LC-MS) or isoform-specific monoclonal antibodies (e.g., clone 3E6) are recommended for precise quantification .

Q. How can nanotechnology-based biosensors enhance the sensitivity of PSA detection in early-stage prostate cancer screening?

Microgapped electrode array immunosensors with enzymatic signal amplification (e.g., silver deposition) can achieve detection limits as low as 0.01 ng/mL, surpassing conventional ELISA (0.1 ng/mL). These platforms use anti-PSA antibodies immobilized on nanostructured surfaces to enhance antigen binding efficiency. Validation studies showed 98% concordance with clinical samples, demonstrating utility for low-abundance PSA detection in pre-metastatic cases .

Q. What are the technical challenges in developing monoclonal antibodies for PSA with high specificity in immunohistochemical applications?

Key challenges include minimizing cross-reactivity with homologous proteins (e.g., human kallikrein-2) and ensuring epitope accessibility in formalin-fixed tissues. Clone validation requires testing against recombinant PSA (33–34 kDa) and negative controls (e.g., breast cancer tissues). Studies using clone 3E6 demonstrated 95% specificity in IHC by optimizing antigen retrieval protocols and blocking non-specific binding with serum proteins .

Q. What evidence supports the use of PSA density (PSAD) in stratifying prostate cancer risk, and how should it be calculated in cohort studies?

PSAD improves risk stratification by normalizing PSA to prostate volume. A 2021 study found PSAD >0.15 ng/mL/cm³ had a 4.5-fold higher odds ratio for Gleason ≥7 cancer. Calculation requires PSA levels (ng/mL) and prostate volume (cm³) from TRUS/MRI. Automated algorithms integrating these parameters can reduce measurement variability in large cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.